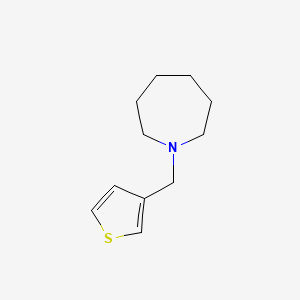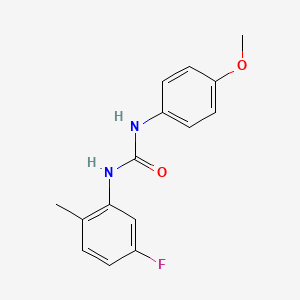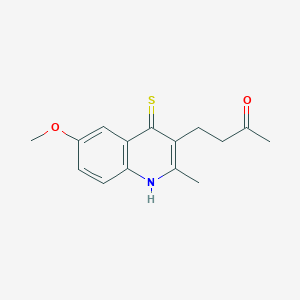![molecular formula C18H18N2O4 B5883363 N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide, also known as MNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNA is a yellow crystalline solid that belongs to the class of acrylamide derivatives.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with cellular proteins and enzymes. This compound has been found to interact with tubulin, a protein that plays a crucial role in cell division. By interacting with tubulin, this compound disrupts the microtubule network, which is essential for cell division. This leads to the inhibition of cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to disrupt the microtubule network, which is essential for cell division. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to cells in vitro and has low acute toxicity in animal models. This makes it a suitable candidate for further research and development.
However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide. One of the major directions is to further investigate its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. Further studies are needed to investigate its effects in vivo and to determine its potential as a therapeutic agent for cancer.
Another future direction is to investigate the potential applications of this compound in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors. Further studies are needed to investigate its electrical properties and to determine its potential as a material for electronic devices.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its low toxicity and potential applications in cancer research and organic electronics make it a promising candidate for further research and development.
Synthesemethoden
N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide can be synthesized by reacting 4-nitrobenzaldehyde and 4-methoxyphenethylamine in the presence of acetic acid and acetic anhydride. The reaction takes place at room temperature and yields this compound as a yellow crystalline solid. The purity of the synthesized this compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the major applications of this compound is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used to develop electronic devices such as transistors and solar cells.
This compound has also been studied for its potential applications in the field of cancer research. It has been found to exhibit cytotoxic effects on cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been found to inhibit the growth of cancer cells by disrupting the microtubule network.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-17-9-4-15(5-10-17)12-13-19-18(21)11-6-14-2-7-16(8-3-14)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUETXUJTJYCKIE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)




